molecular formula C8H19Cl2N3O2 B1521541 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride CAS No. 1197719-96-2

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride

Cat. No.: B1521541
CAS No.: 1197719-96-2
M. Wt: 260.16 g/mol
InChI Key: JXPYAPQRXPCUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride” is a chemical compound with the CAS Number: 1197719-96-2 . It has a molecular weight of 260.16 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-[2-(4-morpholinyl)ethyl]acetamide dihydrochloride . The InChI code is 1S/C8H17N3O2.2ClH/c9-7-8(12)10-1-2-11-3-5-13-6-4-11;;/h1-7,9H2,(H,10,12);2*1H .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 260.16 .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the synthesis of novel morpholine derivatives, demonstrating their potential in creating compounds with significant biological and chemical properties. For instance, the synthesis of cyclopenta[c]pyridine derivatives using morpholine-related compounds has been reported, indicating the versatility of morpholine in facilitating the creation of new chemical entities with potential applications in drug development and materials science (Dotsenko et al., 2008).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of morpholine derivatives have been a significant focus. Research has identified specific morpholine compounds that exhibit fungicidal and antibacterial properties, suggesting their potential use in developing new antimicrobial agents. Notably, a study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives highlighted their broad-spectrum antifungal activity, offering insights into their application in combating fungal infections (Bardiot et al., 2015).

Application in Synthesis and Drug Development

The utility of morpholine derivatives in the synthesis of complex molecules and potential drug candidates is evident. For example, the conversion of amino alcohols into morpholines using sulfinamides showcases an efficient methodology for synthesizing morpholine derivatives, which could be applied in developing pharmaceuticals and bioactive molecules (Fritz et al., 2011).

Structural and Property Studies

Investigations into the structural aspects and properties of morpholine derivatives have led to a better understanding of their chemical behavior and interactions. Studies on salt and inclusion compounds of morpholine-based amides reveal the impact of structural modifications on the physical properties and potential applications of these compounds in materials science and drug formulation (Karmakar et al., 2007).

Mechanism of Action

Properties

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.2ClH/c9-7-8(12)10-1-2-11-3-5-13-6-4-11;;/h1-7,9H2,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPYAPQRXPCUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.